molecular formula C23H23N3O2S2 B11411690 N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide

Cat. No.: B11411690
M. Wt: 437.6 g/mol
InChI Key: UCOPNGVEAYJTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide is a heterocyclic compound featuring a fused thiazolo[3,4-a]quinazolinone core. The structure includes a 1-thioxo group at position 1, a 5-oxo group at position 5, and an o-tolyl (2-methylphenyl) substituent at position 2. The acetamide side chain is substituted with N,N-diethyl groups, enhancing lipophilicity compared to simpler analogs.

Properties

Molecular Formula

C23H23N3O2S2

Molecular Weight

437.6 g/mol

IUPAC Name

N,N-diethyl-2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetamide

InChI

InChI=1S/C23H23N3O2S2/c1-4-24(5-2)19(27)14-25-21-20(16-11-7-6-10-15(16)3)30-23(29)26(21)18-13-9-8-12-17(18)22(25)28/h6-13H,4-5,14H2,1-3H3

InChI Key

UCOPNGVEAYJTDU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide typically involves multi-step reactions. One common method involves the condensation of 2-aminobenzamide with o-tolyl isothiocyanate to form the intermediate thiazoloquinazoline. This intermediate is then reacted with diethylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and solvents would be carefully managed to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Thiazolo[3,4-a]quinazolinone vs. Thiazolidinone/Imidazoquinazolinone

  • Thiazolidinone Analogs: Compounds like N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide () replace the fused thiazole with a non-fused thiazolidinone ring. This reduces conformational rigidity, which may lower target affinity but improve synthetic accessibility .
  • Imidazo[1,5-a]quinazolinone: describes a chlorophenyl-substituted imidazoquinazolinone. The imidazole ring introduces additional hydrogen-bonding sites but lacks the thioxo group, altering electronic properties .

Substituent Effects

o-Tolyl vs. Other Aryl Groups

  • This could enhance selectivity for sterically sensitive targets .
  • Phenyl and p-Tolyl Analogs : Compounds with phenyl () or p-tolyl () groups lack the ortho-methyl group, reducing steric effects. For example, N-(5-aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)quinazolin-2-yl]thio}acetamide () shows α-glucosidase inhibition, suggesting that para-substitution may optimize enzyme binding .
  • Sulfamoylphenyl Derivatives : highlights analogs with a 4-sulfamoylphenyl group (e.g., compound 5: melting point 269°C), which increases polarity and hydrogen-bonding capacity compared to the o-tolyl group .

Acetamide Side Chain Modifications

  • N-Aryl and N-Tolyl : Compounds like N-(2-tolyl)-2-((4-oxo-3-sulfamoylphenylquinazolin-2-yl)thio)acetamide () replace diethyl with aromatic groups, increasing π-π interactions but reducing steric bulk .

Physical Properties

Compound Melting Point (°C) Yield (%) Key Substituent Reference
Target Compound Not reported Not reported o-Tolyl, N,N-diethyl -
N-(4-Oxo-2-thioxothiazolidin-3-yl)-... Not reported High Phenyl
N-(5-Aryliden-4-oxo-2-thioxothiaz... 251–315 68–91 p-Tolyl, sulfamoyl
3a-(4-Chlorophenyl)-1-thioxo-imi... Not reported Not reported 4-Chlorophenyl
  • Trends : Sulfamoylphenyl derivatives () exhibit higher melting points (>250°C) due to hydrogen bonding, while N,N-diethyl groups in the target compound likely lower melting points .

Biological Activity

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a thiazoloquinazoline core with a molecular formula of C19H24N2O2SC_{19}H_{24}N_2O_2S and a molecular weight of 437.58 g/mol. Its structure includes various functional groups such as an acetamide and thioxo moieties, which contribute to its biological activity. The unique arrangement of these components allows for interactions with various biological targets, influencing cellular pathways.

Biological Activity

Research indicates that compounds with similar thiazoloquinazoline frameworks exhibit a range of pharmacological activities, including:

  • Antimicrobial Properties : In vitro studies have shown that derivatives of thiazoloquinazolines demonstrate significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as against drug-resistant fungal strains .
  • Cytotoxicity : Some studies report cytotoxic effects against cancer cell lines, suggesting potential applications in oncology . For instance, compounds with similar structures have been tested against MCF-7 breast cancer cells, showing promising results.
  • Ion Channel Interaction : The compound may influence ion channels, which are crucial in various physiological processes. This interaction could be relevant for conditions like overactive bladder syndrome.

Comparative Analysis of Similar Compounds

A comparative analysis highlights the unique features and biological activities of this compound relative to structurally similar compounds:

Compound NameStructureBiological ActivityUnique Features
5-Oxo-N-phenylthiazolo[3,4-a]quinazolineSimilar core structureAnticancerLacks diethyl substitution
Thiazole-based derivativesVarious modificationsAntimicrobialDiverse functional groups
Quinazolinone derivativesRelated heterocyclic systemAnti-inflammatoryDifferent substituents

This table illustrates how the specific substituents on this compound may enhance its biological properties compared to other compounds.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Thiazole Ring : Utilizing thiourea and appropriate carbonyl compounds.
  • Acetamide Formation : Reacting the thiazole derivative with acetic anhydride or acetyl chloride.

Research has indicated that modifications to the thiazole core can lead to enhanced biological activities. For example, studies have shown that certain substitutions can increase antimicrobial efficacy against resistant strains of bacteria and fungi .

Case Studies

Several case studies provide insight into the biological activity of similar compounds:

  • Antimicrobial Activity : A study evaluated a series of thiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that some derivatives exhibited MIC values significantly lower than standard antibiotics like oxytetracycline .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects on various cancer cell lines revealed that specific thiazole derivatives could induce apoptosis in MCF-7 cells at low concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.